REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH:5]([NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:6](O)=[O:7].CCN(CC)CC.ClC(OCC)=O.[BH4-].[Na+].OS([O-])(=O)=O.[Na+]>C1COCC1.CO>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH:5]([NH:9][C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:6][OH:7] |f:3.4,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 0° C. and for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with AcOEt three times
|
Type
|
WASH
|
Details
|
The combined organic phases were washed consecutively with sat. aq. NaHSO4, water, sat. aq. NaHCO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (n-hexane/AcOEt 5:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CO)NC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH:5]([NH:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:6](O)=[O:7].CCN(CC)CC.ClC(OCC)=O.[BH4-].[Na+].OS([O-])(=O)=O.[Na+]>C1COCC1.CO>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH:5]([NH:9][C:10]([O:12][C:13]([CH3:15])([CH3:14])[CH3:16])=[O:11])[CH2:6][OH:7] |f:3.4,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 0° C. and for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −10° C
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with AcOEt three times
|
Type
|
WASH
|
Details
|
The combined organic phases were washed consecutively with sat. aq. NaHSO4, water, sat. aq. NaHCO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (n-hexane/AcOEt 5:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CO)NC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |